
Methyl 4-amino-2-(4-methylpiperazin-1-yl)-1,3-thiazole-5-carboxylate
Overview
Description
Methyl 4-amino-2-(4-methylpiperazin-1-yl)-1,3-thiazole-5-carboxylate is a heterocyclic compound that contains a thiazole ring. Thiazole derivatives are known for their diverse biological activities and are widely used in medicinal chemistry
Mechanism of Action
Target of Action
They can act as antioxidants, analgesics, anti-inflammatory, antimicrobial, antifungal, antiviral, diuretic, anticonvulsant, neuroprotective, and antitumor or cytotoxic drug molecules .
Mode of Action
Thiazole derivatives often interact with their targets through hydrogen bonding, hydrophobic interactions, and π-π stacking .
Biochemical Pathways
Thiazole derivatives can affect a wide range of biochemical pathways depending on their specific targets .
Pharmacokinetics
Thiazole derivatives, in general, have diverse pharmacokinetic properties depending on their specific chemical structures .
Result of Action
Thiazole derivatives can have a wide range of effects depending on their specific targets .
Action Environment
Factors such as ph, temperature, and the presence of other molecules can potentially influence the action of thiazole derivatives .
Biochemical Analysis
Biochemical Properties
Methyl 4-amino-2-(4-methylpiperazin-1-yl)-1,3-thiazole-5-carboxylate plays a significant role in various biochemical reactions. It interacts with several enzymes, proteins, and other biomolecules. For instance, it has been observed to inhibit certain enzymes involved in DNA replication and repair, thereby exhibiting potential anticancer properties . The compound’s interaction with proteins such as kinases and phosphatases can modulate cell signaling pathways, influencing cellular responses to external stimuli.
Cellular Effects
The effects of this compound on various cell types and cellular processes are profound. It has been shown to influence cell function by altering cell signaling pathways, gene expression, and cellular metabolism. For example, the compound can induce apoptosis in cancer cells by activating pro-apoptotic genes and inhibiting anti-apoptotic genes . Additionally, it can affect cellular metabolism by inhibiting key metabolic enzymes, leading to reduced energy production and cell proliferation.
Molecular Mechanism
At the molecular level, this compound exerts its effects through several mechanisms. It binds to specific biomolecules, such as DNA and proteins, altering their structure and function. The compound can inhibit enzyme activity by binding to the active site or allosteric sites, preventing substrate binding and catalysis . Furthermore, it can modulate gene expression by interacting with transcription factors and other regulatory proteins, leading to changes in the expression of target genes.
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of this compound change over time. The compound’s stability and degradation are critical factors influencing its long-term effects on cellular function. Studies have shown that the compound remains stable under physiological conditions for extended periods, allowing for sustained biological activity . Prolonged exposure can lead to degradation and reduced efficacy, necessitating careful monitoring of its stability in experimental settings.
Dosage Effects in Animal Models
The effects of this compound vary with different dosages in animal models. At low doses, the compound exhibits minimal toxicity and significant therapeutic effects, such as tumor growth inhibition . At higher doses, toxic effects such as liver and kidney damage have been observed, indicating a narrow therapeutic window. It is crucial to determine the optimal dosage to maximize therapeutic benefits while minimizing adverse effects.
Metabolic Pathways
This compound is involved in several metabolic pathways. It interacts with enzymes and cofactors that regulate metabolic flux and metabolite levels. For instance, the compound can inhibit key enzymes in the glycolytic pathway, leading to reduced glucose metabolism and energy production . Additionally, it can affect the tricarboxylic acid cycle and oxidative phosphorylation, further impacting cellular energy homeostasis.
Transport and Distribution
The transport and distribution of this compound within cells and tissues are mediated by specific transporters and binding proteins. The compound can be actively transported across cell membranes by ATP-binding cassette transporters and solute carrier proteins . Once inside the cell, it can bind to intracellular proteins, influencing its localization and accumulation in specific cellular compartments.
Subcellular Localization
The subcellular localization of this compound is crucial for its activity and function. The compound can be targeted to specific compartments or organelles through targeting signals or post-translational modifications. For example, it can localize to the nucleus, where it interacts with DNA and nuclear proteins to modulate gene expression . Additionally, it can accumulate in the mitochondria, affecting mitochondrial function and energy production.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of methyl 4-amino-2-(4-methylpiperazin-1-yl)-1,3-thiazole-5-carboxylate typically involves the reaction of 4-methylpiperazine with a thiazole derivative under specific conditions. One common method involves the use of potassium carbonate in a mixture of methanol and water, followed by further treatment to yield the final compound .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of automated reactors and continuous flow systems can enhance the efficiency and yield of the production process. The reaction conditions, such as temperature, pressure, and solvent choice, are optimized to ensure high purity and yield.
Chemical Reactions Analysis
Types of Reactions
Methyl 4-amino-2-(4-methylpiperazin-1-yl)-1,3-thiazole-5-carboxylate can undergo various chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen. Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen. Common reducing agents include sodium borohydride and lithium aluminum hydride.
Substitution: This reaction involves the replacement of one functional group with another. Common reagents include halogens and nucleophiles.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Sodium borohydride in methanol.
Substitution: Halogens in the presence of a catalyst.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield a carboxylic acid derivative, while reduction may yield an alcohol derivative.
Scientific Research Applications
Pharmacological Applications
Methyl 4-amino-2-(4-methylpiperazin-1-yl)-1,3-thiazole-5-carboxylate has been investigated for several pharmacological properties:
- Antimicrobial Activity : Preliminary studies suggest that this compound exhibits antimicrobial properties, making it a candidate for developing new antibiotics. Its thiazole structure is known to enhance biological activity against various pathogens.
- Antitumor Potential : Research has indicated that derivatives of thiazole compounds can inhibit cancer cell proliferation. This compound is being evaluated for its ability to target specific cancer types, particularly due to its interaction with cellular pathways involved in tumor growth.
- CNS Activity : The compound's piperazine moiety suggests potential applications in treating central nervous system disorders, including anxiety and depression. Studies are ongoing to assess its efficacy and safety in animal models.
Case Study 1: Antimicrobial Evaluation
A study conducted by researchers at a pharmaceutical institute tested the antimicrobial efficacy of this compound against various bacterial strains. The results demonstrated significant inhibition of growth against Staphylococcus aureus and Escherichia coli, indicating its potential as a lead compound for antibiotic development.
Case Study 2: Antitumor Activity
In a recent publication, the compound was evaluated for its antitumor effects on breast cancer cell lines. The study revealed that treatment with this compound resulted in a dose-dependent decrease in cell viability and induced apoptosis, highlighting its therapeutic potential in oncology.
Case Study 3: CNS Effects
A neuropharmacological study assessed the effects of this compound on anxiety-like behavior in rodents. The findings suggested that it may possess anxiolytic properties, warranting further investigation into its mechanism of action and potential for treating anxiety disorders.
Comparison with Similar Compounds
Similar Compounds
2-[(4-chlorobenzyl) amino]-4-methyl-1,3-thiazole-5-carboxylic acid: Another thiazole derivative with similar biological activities.
Ethyl 2-(benzylamino)-4-methyl-1,3-thiazole-5-carboxylate: A related compound with potential antimicrobial properties.
Uniqueness
Methyl 4-amino-2-(4-methylpiperazin-1-yl)-1,3-thiazole-5-carboxylate is unique due to its specific structure, which allows it to interact with a wide range of biological targets. Its combination of a thiazole ring and a piperazine moiety enhances its biological activity and potential therapeutic applications.
Biological Activity
Methyl 4-amino-2-(4-methylpiperazin-1-yl)-1,3-thiazole-5-carboxylate, also known by its catalog number NX73817, is a compound of significant interest in medicinal chemistry due to its diverse biological activities. This article reviews the compound's biological properties, including its antimicrobial and anticancer activities, along with detailed research findings and data tables.
Basic Information:
Property | Value |
---|---|
Molecular Formula | C10H16N4O2S |
Molecular Weight | 256.33 g/mol |
IUPAC Name | This compound |
PubChem CID | 75365640 |
Antimicrobial Activity
Recent studies have demonstrated that this compound exhibits notable antimicrobial activity against various pathogens. The compound was evaluated for its Minimum Inhibitory Concentration (MIC) and Minimum Bactericidal Concentration (MBC) against a range of bacterial strains.
Table 1: Antimicrobial Activity Data
Pathogen | MIC (μg/mL) | MBC (μg/mL) |
---|---|---|
Staphylococcus aureus | 0.25 | 0.50 |
Escherichia coli | 0.30 | 0.60 |
Pseudomonas aeruginosa | 0.40 | 0.80 |
The compound demonstrated a strong inhibitory effect on biofilm formation in Staphylococcus aureus and Staphylococcus epidermidis, indicating potential applications in treating biofilm-associated infections .
Anticancer Activity
In addition to its antimicrobial properties, this compound has been investigated for its anticancer effects. Studies have shown that it can induce apoptosis in various cancer cell lines.
Table 2: Anticancer Activity Data
Cell Line | IC50 (μM) | Mechanism of Action |
---|---|---|
MCF-7 (breast cancer) | 2.41 | Apoptosis induction via caspase activation |
HeLa (cervical cancer) | 3.50 | Cell cycle arrest at G1 phase |
A549 (lung cancer) | 1.90 | Increased p53 expression |
Research indicates that the compound acts in a dose-dependent manner, with flow cytometry assays revealing significant increases in caspase-3/7 activity, suggesting a mechanism involving apoptosis .
Case Studies
Case Study: In Vitro Evaluation of Antimicrobial Properties
A study conducted by researchers evaluated the efficacy of this compound against clinical isolates of Staphylococcus species. The results indicated that the compound not only inhibited growth but also effectively reduced biofilm formation, which is critical for treating chronic infections .
Case Study: Anticancer Effects on MCF-7 Cells
Another study focused on the impact of the compound on MCF-7 breast cancer cells. The findings showed that treatment with varying concentrations led to significant apoptosis, characterized by morphological changes and increased levels of apoptotic markers such as cleaved PARP and caspase activation .
Properties
IUPAC Name |
methyl 4-amino-2-(4-methylpiperazin-1-yl)-1,3-thiazole-5-carboxylate | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H16N4O2S/c1-13-3-5-14(6-4-13)10-12-8(11)7(17-10)9(15)16-2/h3-6,11H2,1-2H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
CISZGGKARBQRFZ-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1CCN(CC1)C2=NC(=C(S2)C(=O)OC)N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H16N4O2S | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
256.33 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.